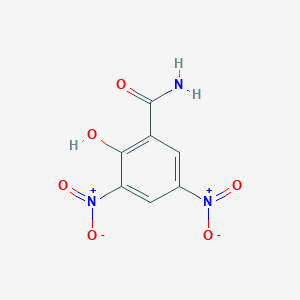

2-Hydroxy-3,5-dinitrobenzamide

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

2912-79-0 |

|---|---|

分子式 |

C7H5N3O6 |

分子量 |

227.13 g/mol |

IUPAC名 |

2-hydroxy-3,5-dinitrobenzamide |

InChI |

InChI=1S/C7H5N3O6/c8-7(12)4-1-3(9(13)14)2-5(6(4)11)10(15)16/h1-2,11H,(H2,8,12) |

InChIキー |

BGJAFJXGEOWUJL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1C(=O)N)O)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 3,5 Dinitrobenzamide

Established Synthetic Pathways to 2-Hydroxy-3,5-dinitrobenzamide

The synthesis of this compound can be achieved through a couple of primary routes, each starting from different precursors and employing distinct reaction conditions.

Synthesis from 3,5-Dinitrosalicylic Acid Precursors

One of the principal methods for synthesizing this compound involves the conversion of 3,5-dinitrosalicylic acid (DNSA). rsc.org This pathway is significant as DNSA itself is readily prepared by the nitration of salicylic (B10762653) acid. wikipedia.org The process of converting the carboxylic acid group of DNSA into an amide group to yield this compound is a key transformation. rsc.org While the direct amidation of DNSA is a potential route, the synthesis often proceeds through an intermediate step. Structural characterization has confirmed the transformation, noting differences in properties such as color and solubility between the starting material, DNSA (pale yellow, water-soluble), and the final product, this compound (bright yellow, water-insoluble). rsc.org Spectroscopic analysis, including IR spectroscopy, has been instrumental in confirming the presence of the amide group in the final product. rsc.org

| Starting Material | Reagents | Product | Reference |

| 3,5-Dinitrosalicylic Acid | Amidation reagents | This compound | rsc.org |

Nitration Reactions of 2-Hydroxybenzamide Analogues

An alternative and widely documented synthetic approach is the direct nitration of 2-hydroxybenzamide (salicylamide) or its partially nitrated analogues. researchgate.netiucr.org This electrophilic aromatic substitution reaction typically employs a nitrating mixture, such as a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), under controlled temperature conditions to introduce the two nitro groups onto the aromatic ring. iucr.orgnih.gov The purpose of such studies has often been to investigate the position and extent of nitration on the 2-hydroxybenzamide scaffold. researchgate.netiucr.org The reaction can yield a mixture of nitrated products, including 2-hydroxy-3-nitrobenzamide (B1280379) and 2-hydroxy-5-nitrobenzamide (B1280025) as intermediates. researchgate.netresearchgate.net Further nitration of these mono-nitrated species leads to the desired this compound. oatext.com Careful control of the reaction conditions is crucial to achieve the desired dinitration and to minimize the formation of unwanted byproducts. iucr.orgnih.gov

| Starting Material | Nitrating Agent | Key Conditions | Product | Reference |

| 2-Hydroxybenzamide | HNO₃ / H₂SO₄ | Controlled temperature (below 278 K) | This compound | iucr.orgnih.gov |

| 2-Hydroxy-3-nitrobenzamide | HNO₃ / H₂SO₄ | Not specified | This compound | oatext.com |

| 2-Hydroxy-5-nitrobenzamide | HNO₃ / H₂SO₄ | Not specified | This compound | oatext.com |

Derivatization Strategies for this compound

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of new compounds with potentially interesting properties.

Functionalization at Amide Nitrogen

The amide nitrogen of this compound is a key site for functionalization. The hydrogen atoms of the primary amide can be substituted to create N-substituted derivatives. This can be achieved through various reactions, such as condensation with aldehydes or other electrophilic reagents. These modifications can significantly alter the chemical and physical properties of the parent molecule.

Modifications of the Aromatic Ring System

While the existing nitro and hydroxyl groups dominate the reactivity of the aromatic ring, further modifications are theoretically possible. However, the strongly deactivating nature of the two nitro groups makes further electrophilic substitution challenging. Conversely, the electron-deficient nature of the ring could make it susceptible to nucleophilic aromatic substitution, potentially allowing for the replacement of a nitro group with another functional group under specific conditions. Additionally, the phenolic hydroxyl group offers a site for etherification or esterification reactions.

Synthesis of Hydrazone Derivatives Incorporating the Dinitrobenzamide Moiety

A significant area of derivatization involves the synthesis of hydrazone derivatives. oatext.comoatext.com This is typically achieved not by direct modification of this compound itself, but by using a closely related precursor, 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.comoatext.com This aldehyde undergoes a condensation reaction with various hydrazides to form hydrazones. oatext.comoatext.comnih.gov For instance, the reaction of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide (B512044) yields (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. oatext.comoatext.com Similarly, reaction with 3,5-dinitrobenzohydrazide (B182385) produces a hydrazone containing two dinitrophenyl moieties. arabjchem.orgarabjchem.org These hydrazone derivatives are a class of compounds that have been investigated for their chemical properties and potential applications. nih.govdntb.gov.ua

| Aldehyde Precursor | Hydrazide | Product | Reference |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | 2-Cyanoacetohydrazide | (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | oatext.comoatext.com |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | Isonicotinohydrazide (Isoniazid) | Not explicitly named in search results | arabjchem.orgarabjchem.org |

| 2-Hydroxy-3,5-dinitrobenzaldehyde | Salicylhydrazide | Not explicitly named in search results | arabjchem.org |

| Ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-acrylate | 3,5-Dinitrobenzohydrazide | Ethyl 2-cyano-3-[5-{(3,5-dinitro-benzoyl)-hydrazonomethyl}-1H-pyrrol-2-yl]-acrylate | arabjchem.orgarabjchem.org |

Reaction Mechanisms and Pathways Involving this compound

The reaction mechanisms associated with this compound are primarily governed by the electron-deficient nature of the benzene (B151609) ring and the reactivity of the nitro functionalities.

Nucleophilic Reactivity:

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the presence of two powerful electron-withdrawing nitro groups at the ortho and para positions relative to the potential leaving groups (though in this specific molecule, direct substitution of a group on the ring is less common than reactions involving the existing functional groups). The general mechanism for SNAr reactions involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The negative charge of this intermediate is effectively delocalized by the nitro groups, which lowers the activation energy for the reaction. masterorganicchemistry.com

While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented, the reactivity of analogous dinitro-aromatic compounds, such as 2,4-dinitrobenzene derivatives, has been well-studied. acs.orgresearchgate.net For instance, reactions of 2,4-dinitrochlorobenzene with various nucleophiles proceed via the SNAr mechanism. wikipedia.org In the case of this compound, a nucleophile could potentially attack the carbons bearing the nitro groups, although displacement of a nitro group is a known but less common reaction pathway. rsc.org It is more likely that the acidic phenolic proton would be abstracted by a basic nucleophile, or that the amide group could undergo hydrolysis under certain conditions.

Electrophilic Reactivity:

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The two nitro groups and the benzamide (B126) group are potent deactivating groups, withdrawing electron density from the ring and making it less susceptible to attack by electrophiles. The hydroxyl group is an activating group, but its effect is largely overcome by the three deactivating groups. Therefore, further electrophilic substitution on the aromatic ring of this compound would require harsh reaction conditions and is generally not a favored reaction pathway.

The nitro groups of this compound are susceptible to both reduction and, under specific conditions, oxidation.

Reduction Reactions:

The reduction of nitro groups is a common and well-established transformation in organic synthesis. For dinitro-aromatic compounds, selective reduction of one nitro group in the presence of the other can be achieved using specific reagents and conditions.

Detailed experimental studies on the reduction of this compound are limited in peer-reviewed literature. However, a study on the closely related analog, 3,5-dinitrosalicylamide, provides valuable insight into the selective reduction of one nitro group. In this study, 3,5-dinitrosalicylamide was selectively reduced to 3-amino-5-nitrosalicylamide. sciencemadness.org The reaction was carried out using iron powder in a mixture of ethanol (B145695) and hydrochloric acid. This method is a common procedure for the reduction of nitroarenes. The likely mechanism involves the transfer of electrons from the metal surface to the nitro group, followed by protonation. The selectivity for the reduction of one nitro group over the other in unsymmetrical dinitro compounds is often influenced by steric and electronic factors.

The following table summarizes the experimental conditions for the selective reduction of 3,5-dinitrosalicylamide:

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product | Yield |

| 3,5-dinitrosalicylamide | Iron (Fe) powder, Hydrochloric acid (HCl) | Ethanol (98%) | 40-50 °C | 20 minutes | 3-amino-5-nitrosalicylamide hydrochloride | 52% |

This data is for the analogous compound 3,5-dinitrosalicylamide and is presented here as a representative example of the potential reactivity of this compound. sciencemadness.org

Other general methods for the reduction of dinitro aromatic compounds to their corresponding amines include catalytic hydrogenation using catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) in a suitable solvent like acetic acid. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction.

Oxidation Reactions:

The oxidation of the nitro groups in an aromatic compound is not a common synthetic transformation as they are already in a high oxidation state. Further oxidation would require very strong oxidizing agents and harsh conditions. There are no specific studies detailing the oxidation of the nitro groups of this compound in the context of synthetic organic chemistry. Advanced oxidation processes have been used for the complete degradation of dinitroaromatic compounds in wastewater treatment, but these methods lead to the destruction of the molecule rather than a controlled chemical transformation. nie.edu.sg

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 3,5 Dinitrobenzamide and Its Analogues

Vibrational Spectroscopy (IR, Raman) for Structural Assignment

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the structural details of a molecule. For 2-Hydroxy-3,5-dinitrobenzamide, Infrared (IR) and Raman spectroscopy provide key insights into its molecular framework.

The IR spectrum of this compound (HDNB) displays characteristic absorption bands that confirm the presence of its principal functional groups. rsc.org A notable feature is a strong N-H stretching band observed at 3135 cm⁻¹, which is indicative of the amide group. rsc.org The presence of a CONH₂ group in HDNB, as opposed to a COOH group in its precursor 3,5-dinitrosalicylic acid (DNSA), leads to a lower carbonyl (C=O) stretching frequency due to resonance effects that lengthen and weaken the C=O bond. rsc.org Other characteristic IR absorption bands for chemical moieties within HDNB and its analogues, such as the nitro (NO₂) groups, the phenolic hydroxyl (O-H) group, and the aromatic ring C-H bonds, have been identified and are crucial for its structural confirmation. rsc.org

A comparison with the analogue 2-hydroxy-3,5-dinitrobenzaldehyde shows typical vibrations for the shared structural motifs: NO₂ at 1490 cm⁻¹, aldehydic C-H at 2750 cm⁻¹, C=O at 1725 cm⁻¹, and O-H at 3200 cm⁻¹. oatext.com While detailed Raman spectroscopic data for this compound is not extensively documented, the technique is expected to be highly sensitive to the symmetric vibrations of the nitro groups and the breathing modes of the aromatic ring, which are often weak in IR spectra. Studies on analogues like 2-hydroxy-3,5-dinitropyridine (B1346602) can provide a basis for assigning these modes. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound and its Analogues This table is generated based on data from published literature. rsc.orgoatext.com

Click to view interactive table

| Functional Group | Vibration Mode | This compound (cm⁻¹) | 2-Hydroxy-3,5-dinitrobenzaldehyde (cm⁻¹) | General Expected Range (cm⁻¹) |

|---|---|---|---|---|

| Phenolic O-H | Stretch, broad | ~3200 | 3200 | 3200-3600 |

| Amide N-H | Stretch | 3135 | N/A | 3100-3500 |

| Aromatic C-H | Stretch | Not specified | Not specified | 3000-3100 |

| Carbonyl C=O | Stretch | Lower than 1677 | 1725 | 1630-1750 |

| Nitro NO₂ | Asymmetric Stretch | ~1530-1560 | 1490 (symmetric?) | 1500-1570 |

| Nitro NO₂ | Symmetric Stretch | ~1340-1360 | Not specified | 1335-1380 |

| Aromatic C=C | Stretch | Not specified | Not specified | 1400-1600 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture

In the ¹H NMR spectrum, the two aromatic protons (at C4 and C6) are expected to appear as highly deshielded signals in the range of δ 8.9-9.2 ppm. This significant downfield shift is a direct consequence of the strong electron-withdrawing effects of the two nitro groups and the benzamide (B126) functionality. For comparison, the aromatic protons in the closely related 3,5-dinitrobenzamide (B1662146) appear at δ 9.1-9.2 ppm. chemicalbook.com Similarly, the dinitrophenyl protons in a more complex derivative resonate between δ 8.92 and 9.02 ppm. orientjchem.orgorientjchem.org The protons of the amide (-CONH₂) and phenolic hydroxyl (-OH) groups are expected to produce broad signals whose chemical shifts are highly dependent on solvent and concentration. The phenolic proton, in particular, may be further deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group. oatext.com

The ¹³C NMR spectrum would similarly reflect the substituted nature of the aromatic ring, with quaternary carbons attached to nitro groups showing significant deshielding. The carbonyl carbon of the amide group is anticipated to resonate in the typical range of δ 165-170 ppm.

Table 2: Comparison of Predicted ¹H NMR Chemical Shifts (ppm) for this compound with Experimental Data of Analogues Predicted values are based on documented spectra of related compounds. chemicalbook.comorientjchem.orgorientjchem.org

Click to view interactive table

| Proton Type | Predicted Shift (this compound) | Experimental Shift (3,5-Dinitrobenzamide) | Experimental Shift (N-substituted-3,5-dinitrobenzamide derivative) |

|---|---|---|---|

| Aromatic H (H4, H6) | δ 8.9 - 9.2 (m) | δ 9.1 - 9.2 (m) | δ 8.92 - 9.02 (d) |

| Amide NH₂ | Broad, solvent-dependent | Broad, solvent-dependent | δ 5.48 (broad, includes NH and OH) |

| Phenolic OH | Broad, solvent-dependent | N/A | δ 5.48 (broad, includes NH and OH) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and structural composition of a compound through analysis of its fragmentation patterns upon ionization. This compound has a molecular formula of C₇H₅N₃O₆ and a calculated molecular weight of approximately 227.13 g/mol . Therefore, its molecular ion peak ([M]⁺•) is expected at m/z 227 in an electron ionization (EI) mass spectrum.

Gas chromatography-mass spectrometry (GC-MS) studies, while reported as inconclusive for a full three-dimensional structure elucidation, have revealed key fragments of the molecule. rsc.orgresearchgate.net The total ion chromatogram showed two principal fragment species with molecular masses of 44 Da and 184 Da. rsc.org

The fragmentation can be rationalized as follows:

Fragment at m/z 44: This mass corresponds precisely to the amide moiety, [CONH₂]⁺•, and its detection is strong evidence for the benzamide structure. rsc.org

Fragment at m/z 184: This fragment is attributed to the remainder of the molecule after the loss of the amide group. rsc.org The loss of the 44 Da amide group from the parent molecule (mass 227 Da) would result in a fragment of mass 183 Da, corresponding to a 2-hydroxy-3,5-dinitrophenyl radical. The observed peak at m/z 184 likely represents this species following a hydrogen atom transfer or abstraction, forming the 2-hydroxy-3,5-dinitrophenyl cation. rsc.org

This fragmentation pattern provides clear evidence for the two key components of the molecule: the dinitrated phenolic ring and the amide functional group.

X-ray Crystallography and Supramolecular Assembly Studies

X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, revealing crucial details about molecular conformation, hydrogen bonding, and intermolecular packing.

A defining structural feature anticipated for this compound is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the adjacent amide group (acceptor). This interaction forms a highly stable six-membered pseudo-ring, known as an S(6) graph set motif. nih.govresearchgate.net This type of resonance-assisted hydrogen bond is a well-documented feature in related structures, such as 2-hydroxy-3,5-dinitrobenzoic acid and its salts, where the O···O distance can be as short as 2.41 Å. iucr.orgnih.gov

In addition to this intramolecular bond, the amide group's N-H protons are potent hydrogen bond donors. They are expected to participate in extensive intermolecular hydrogen bonding, likely with the oxygen atoms of the nitro groups or the carbonyl oxygen of neighboring molecules. nih.govresearchgate.net This can lead to the formation of specific, repeating supramolecular structures, such as inversion dimers linked by pairs of N-H···O hydrogen bonds, which create a robust R₂²(8) ring motif. nih.govresearchgate.net

The network of hydrogen bonds governs the supramolecular assembly of this compound in the crystal lattice. The intermolecular N-H···O and O-H···O bonds are the primary forces driving the formation of a larger, ordered architecture. researchgate.net In the closely related structure of 2-Hydroxy-3-nitrobenzamide (B1280379), similar hydrogen-bonded dimers are further linked into two-dimensional polymeric sheets. nih.gov It is plausible that this compound assembles in a similar layered fashion.

Beyond these strong hydrogen bonds, other, weaker interactions contribute to the stability of the crystal packing. These include weak C-H···O interactions, where aromatic C-H groups act as donors to oxygen acceptors on adjacent molecules. nih.govresearchgate.net Furthermore, π-π stacking interactions between the electron-deficient aromatic rings of parallel molecules are also anticipated, as observed in the crystal structures of salts containing the 2-hydroxy-3,5-dinitrobenzoate anion. nih.gov

A significant issue in the crystallographic study of this compound is the status of its published crystal structure. The sole report, describing a monohydrate form (C₇H₅N₃O₆·H₂O), was published by Liu & Zhu in 2007 but was subsequently retracted . researchgate.net This retraction means there is currently no valid, peer-reviewed crystal structure for this compound in the public domain.

Table 3: Crystal Data for this compound Monohydrate (RETRACTED DATA) The following data is from a retracted publication researchgate.net and should be considered invalid.

Click to view interactive table

| Parameter | Value (from Retracted Source) |

|---|---|

| Formula | C₇H₅N₃O₆·H₂O |

| Molecular Weight | 245.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 25.4442 (14) |

| b (Å) | 6.663 (3) |

| c (Å) | 12.486 (2) |

| β (°) | 111.882 (7) |

| Volume (ų) | 1966.5 (10) |

| Z | 8 |

This situation highlights a broader challenge within the crystallography of 2-hydroxybenzoic acid derivatives. A comprehensive review of compounds containing 2-hydroxy-3,5-dinitrobenzoic acid and its anions found that a large number of reported structures are potentially biased. iucr.orgnih.gov This bias stems from the difficulty in correctly locating and refining the position of the bridging hydrogen atom involved in the strong intramolecular resonance-assisted hydrogen bond. iucr.orgnih.gov Incorrectly applied constraints during crystallographic refinement can lead to an inaccurate description of this key structural feature. nih.gov Other potential crystallographic challenges in this class of compounds include the static or dynamic disorder of the highly symmetric nitro groups, an issue observed in the crystal structure of 2-hydroxy-3-nitrobenzamide. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 3,5 Dinitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations offer a foundational perspective on the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. explorationpub.com For 2-Hydroxy-3,5-dinitrobenzamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to determine its most stable three-dimensional conformation. explorationpub.commdpi.comrsc.org

This optimization process yields crucial data on the molecule's geometric parameters. These parameters include the lengths of bonds between constituent atoms and the angles formed by these bonds. Such data is fundamental for understanding the molecule's spatial configuration and steric properties. A comparison between calculated and experimental parameters, if available from techniques like X-ray crystallography, can validate the accuracy of the computational model. nih.gov

Interactive Table: Calculated Geometric Parameters of this compound (Representative Data)

Note: This table represents typical data obtained from a DFT geometry optimization. Exact values may vary based on the specific functional and basis set used.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| C-N (nitro group) | ~1.47 Å | |

| N=O (nitro group) | ~1.22 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| C-C (amide) | ~1.51 Å | |

| C=O (amide) | ~1.24 Å | |

| C-N (amide) | ~1.34 Å | |

| Bond Angle | O-N-O (nitro group) | ~124° |

| C-C-N (nitro group) | ~119° | |

| C-C-O (hydroxyl) | ~121° | |

| O=C-N (amide) | ~123° |

HOMO-LUMO Analysis and Electronic Transition Characterization

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how the molecule interacts with other species. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netarabjchem.org This analysis is crucial for characterizing the intramolecular charge transfer that can occur within the molecule. researchgate.net For this compound, the presence of electron-withdrawing nitro groups and electron-donating hydroxyl and amide groups creates a significant potential for charge transfer, which can be quantified by this analysis.

Interactive Table: Frontier Orbital Energies of this compound (Representative Data)

| Parameter | Energy (eV) |

| E_HOMO | -7.5 eV |

| E_LUMO | -3.2 eV |

| Energy Gap (ΔE) | 4.3 eV |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It investigates interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their significance through second-order perturbation theory to calculate stabilization energies (E(2)). arabjchem.orgmdpi.com

In this compound, NBO analysis can reveal key intramolecular interactions, such as:

Hyperconjugation: Delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. This is particularly relevant for the interactions between the aromatic ring and its substituents (nitro, hydroxyl, and benzamide (B126) groups).

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group or the amide group can be identified and its strength estimated.

Charge Transfer: NBO analysis elucidates the pathways of electron density transfer between the electron-donating and electron-withdrawing groups, which stabilizes the molecule. arabjchem.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule. numberanalytics.com It plots the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). walisongo.ac.id

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the oxygen atoms of the nitro groups, the hydroxyl group, and the carbonyl group of the amide. These regions are susceptible to electrophilic attack.

Positive Potential: Located around the hydrogen atoms, particularly the one on the hydroxyl group, and on the aromatic ring due to the strong withdrawing effect of the two nitro groups. These sites are favorable for nucleophilic attack. numberanalytics.comwalisongo.ac.id

Molecular Dynamics and Docking Simulations

While quantum calculations probe the properties of an isolated molecule, molecular dynamics and docking are used to simulate its behavior in a biological environment, such as its interaction with a protein target.

Ligand-Protein Interaction Studies (e.g., BH3-mimetic Activity)

This compound (HDNB) has been identified as a BH3-mimetic, a class of small molecules that mimic the action of BH3-only proteins to induce apoptosis (programmed cell death) by binding to anti-apoptotic proteins of the Bcl-2 family. researchgate.netresearchgate.net Computational studies have been crucial in examining the binding affinity and specificity of HDNB towards these proteins. researchgate.net

Molecular docking simulations are used to predict the preferred binding pose of HDNB within the BH3-binding groove of various anti-apoptotic proteins, such as Bcl-2, Bcl-XL, Mcl-1, Bcl-B, Bfl-1, and Bcl-W. researchgate.net These studies have shown that HDNB can successfully dock into the BH3-binding grooves of Bcl-2, Bcl-XL, Mcl-1, Bcl-B, and Bfl-1, but it does not act as a BH3-mimetic for Bcl-W. researchgate.netresearchgate.net

The differential binding affinities are attributed to variations in the chemical properties of the BH3-binding grooves among the different proteins. researchgate.net Molecular dynamics simulations, often run for several nanoseconds, are then used to refine the docked poses and assess the stability of the ligand-protein complex over time under physiological conditions. researchgate.net These simulations provide detailed insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of HDNB to the protein.

Interactive Table: Binding Affinities of this compound (HDNB) with Anti-Apoptotic Proteins

| Protein Target | Binding Status | Key Interacting Residues (Illustrative) |

| Bcl-2 | Binds | Arg105, Phe101, Tyr150 |

| Bcl-XL | Binds | Arg139, Phe97, Tyr195 |

| Mcl-1 | Binds | Arg263, Phe228, His252 |

| Bcl-B | Binds | Arg77, Phe78, Val81 |

| Bfl-1 | Binds | Arg77, Phe78, Val81 |

| Bcl-W | No significant binding | N/A |

Source: Data compiled from computational analyses reported in scientific literature. researchgate.netresearchgate.net

Conformational Analysis and Binding Specificity

Computational studies have been instrumental in understanding the binding affinities and specificity of this compound (HDNB) with various protein targets. Identified as a potential BH3-mimetic through a 'peptidodynmimetic method', its interaction with the BH3-binding grooves of six human anti-apoptotic proteins (Bcl-2, Bcl-B, Bcl-W, Bcl-XL, Bfl-1, and Mcl-1) has been computationally examined. researchgate.netresearchgate.net The analysis revealed that HDNB could interact with the BH3-binding grooves of Bcl-2, Bcl-B, Bcl-XL, Bfl-1, and Mcl-1, but it did not act as a BH3-mimetic for Bcl-W. researchgate.netresearchgate.net

The binding affinities of HDNB were found to differ significantly among these proteins, highlighting the compound's specificity. researchgate.netresearchgate.net These differences in binding are largely attributed to the varying chemical properties of the BH3-binding grooves of the target proteins. researchgate.net For instance, docking studies predict that when binding to certain proteins, the molecule positions itself within a hydrophobic pocket. researchgate.net The conformation of the molecule, such as the orientation of its functional groups, plays a crucial role in its binding mode and affinity. researchgate.net

An important structural feature of this compound and related molecules is the presence of a resonance-assisted intramolecular hydrogen bond between the hydroxyl and carboxyl groups. nih.gov This intramolecular interaction contributes to the planarity and conformational rigidity of the molecule, which in turn influences its binding to target proteins. nih.govmdpi.com The stability and conformation of the molecule are critical for its ability to fit into the specific binding pockets of its targets.

| Protein Target | Binding Interaction | Reference |

|---|---|---|

| Bcl-2 | Interacts with BH3-binding groove | researchgate.net, researchgate.net |

| Bcl-B | Interacts with BH3-binding groove | researchgate.net, researchgate.net |

| Bcl-W | Does not act as a BH3-mimetic | researchgate.net, researchgate.net |

| Bcl-XL | Interacts with BH3-binding groove | researchgate.net, researchgate.net |

| Bfl-1 | Interacts with BH3-binding groove | researchgate.net, researchgate.net |

| Mcl-1 | Interacts with BH3-binding groove | researchgate.net, researchgate.net |

Implications for De Novo Inhibitor Design Principles

The insights gained from the computational analysis of this compound have significant implications for de novo drug design, which focuses on creating new molecules from scratch. researchgate.netnih.gov Understanding the specific interactions and binding modes of HDNB with anti-apoptotic proteins provides a foundation for designing novel and more potent inhibitors. researchgate.netresearchgate.net

The principle of de novo design involves using the structural information of a target's active site to construct a ligand that fits precisely. nih.govbiorxiv.org By analyzing the binding of HDNB, researchers can identify key pharmacophoric features and interaction points. This knowledge allows for the rational design of new molecules with improved binding affinity and specificity. biorxiv.org For example, computational tools can be used to suggest modifications to the HDNB scaffold, such as adding or altering functional groups to enhance interactions with specific amino acid residues in the target's binding pocket. nih.govbiorxiv.org

The study of HDNB serves as a case study, demonstrating how a "seed molecule" can be used to develop new antagonists. researchgate.net The differential binding affinities of HDNB across the Bcl-2 family of proteins underscore the importance of designing specificity into new inhibitors to minimize off-target effects. researchgate.net Computational approaches like 'core hopping' and other de novo design strategies can leverage the structural information from HDNB to generate diverse chemical frameworks with optimized properties for inhibiting specific anti-apoptotic proteins. researchgate.net This iterative process of design, synthesis, and testing, guided by computational predictions, is a cornerstone of modern drug discovery. drugdesign.org

Crystal Engineering and Intermolecular Interaction Prediction

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgnih.gov This method maps various properties onto the surface, such as the normalized contact distance (dnorm), to identify regions of close contact between molecules. nih.gov For compounds related to this compound, Hirshfeld analysis has been employed to explore the non-covalent interactions that govern their crystal packing. nih.govacs.org

For example, in the crystal structure of 2-amino-5-methylpyridinium 3,5-dinitrosalicylate, N—H⋯O hydrogen bonds form a distinct ring motif, and weaker C—H⋯O interactions further stabilize the structure. nih.gov The quantitative data from Hirshfeld surface analysis provides a detailed understanding of the forces holding the molecules together in the crystal, which is crucial for crystal engineering and predicting material properties. rsc.orgnih.gov

| Interaction Type | Percentage Contribution | Reference |

|---|---|---|

| H···O/O···H | 50.2% | researchgate.net |

| H···H | 36.2% | researchgate.net |

Computational Prediction of Crystal Packing and Polymorphism

Computational methods are increasingly used to predict the crystal packing and potential polymorphic forms of organic molecules. nih.govbjbms.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have distinct physical properties. bjbms.orgmdpi.com

The computational approach to polymorphism prediction typically involves a search for the most stable crystal structures based on lattice energy calculations. nih.gov These methods generate a "crystal energy landscape," which shows a variety of possible packing arrangements with energies close to the global minimum. acs.org While this thermodynamic approach often overestimates the number of likely polymorphs, it provides valuable insights into the range of packing motifs a molecule can adopt. nih.govacs.org

For this compound and related molecules, predicting crystal packing involves considering the strong directionality of hydrogen bonds (such as O-H···O and N-H···O) and other non-covalent interactions. nih.govnih.gov The presence of multiple functional groups capable of hydrogen bonding and π-π stacking can lead to a complex crystal energy landscape with several energetically favorable packing arrangements. acs.org Although a crystal structure for this compound monohydrate was reported, it was later retracted due to data issues, highlighting the challenges in experimental structure determination. researchgate.netrsc.org Computational predictions can aid in such cases by providing hypothetical structures that can be compared with experimental data, such as powder X-ray diffraction patterns, to help characterize new or elusive polymorphs. nih.gov

Environmental Fate and Degradation Pathways of 2 Hydroxy 3,5 Dinitrobenzamide and Nitroaromatic Analogues

Biodegradation Studies in Aqueous and Sediment Environments

Biodegradation is a primary mechanism for the removal of nitroaromatic compounds from the environment. researchgate.net This process relies on the metabolic activities of microorganisms to transform or mineralize these complex molecules.

Nitroaromatic compounds are susceptible to microbial degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the specific pathways and efficiencies can differ significantly.

Aerobic Degradation: Under aerobic conditions, bacteria have been shown to mineralize dinitrotoluenes (DNT), which are structural analogues of 2-Hydroxy-3,5-dinitrobenzamide. For instance, Burkholderia sp. strain DNT and Burkholderia cepacia strain JS850 can utilize 2,4-DNT and 2,6-DNT, respectively, as their sole source of carbon and nitrogen. nih.gov The aerobic pathway is often initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of catechols. ub.edu This is typically followed by ring cleavage and further metabolism into central cellular pathways. ub.edu For some highly halogenated nitroaromatics, however, aerobic degradation can be slow or incomplete.

Anaerobic Degradation: Anaerobic conditions, prevalent in sediments and anoxic zones of water bodies, favor reductive degradation pathways. For many nitroaromatics, the initial and rate-limiting step is the reduction of the nitro groups (-NO₂) to amino groups (-NH₂). This has been observed for compounds like 2,4,6-trinitrotoluene (B92697) (TNT), which is reduced by anaerobic bacteria such as Clostridium species to form aminodinitrotoluenes and eventually triaminotoluene (TAT). annualreviews.org Similarly, the organoarsenical nitarsone, which contains a nitro group, is known to be degraded anaerobically. acs.orgresearchgate.net This reductive transformation is significant because it alters the chemical properties and bioavailability of the compound. For some complex compounds like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), complete degradation is most effectively achieved through a sequential anaerobic-aerobic process, where the initial anaerobic reduction makes the molecule more susceptible to subsequent aerobic mineralization. nih.gov

Table 1: Microbial Degradation Conditions for Selected Nitroaromatic Compounds

| Compound | Condition | Degrading Organism(s) | Key Process |

|---|---|---|---|

| 2,4-Dinitrotoluene (2,4-DNT) | Aerobic | Burkholderia sp. | Mineralization via dioxygenase attack |

| 2,6-Dinitrotoluene (2,6-DNT) | Aerobic | Burkholderia cepacia | Mineralization via dioxygenase attack |

| Nitarsone | Anaerobic | Shewanella oneidensis | Reduction of nitro group |

| 2,4,6-Trinitrotoluene (TNT) | Anaerobic | Clostridium bifermentans, Desulfovibrio sp. | Sequential reduction of nitro groups |

| RDX | Sequential Anaerobic-Aerobic | Bacillus pumilus | Complete degradation |

The products of biodegradation depend heavily on the parent compound and the environmental conditions.

Under aerobic degradation, as seen with 2,6-DNT, the pathway involves dioxygenation to form 3-methyl-4-nitrocatechol, with a release of nitrite. nih.gov This catechol intermediate is then subject to extradiol ring cleavage, yielding products like 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is further metabolized. nih.gov

In anaerobic pathways, the primary products result from the stepwise reduction of the nitro functional groups. The degradation of TNT, for example, proceeds through the formation of hydroxylamino-dinitrotoluene intermediates, followed by the more stable aminodinitrotoluene (ADNT) and diaminonitrotoluene (DANT) isomers. nih.gov The ultimate reduction product is often triaminotoluene (TAT). annualreviews.org Research indicates that these amino derivatives can be further transformed, with evidence suggesting that TAT can be hydrolyzed to 2,4,6-trihydroxytoluene. annualreviews.org

Table 2: Identified Biodegradation Products of Nitroaromatic Analogues

| Parent Compound | Condition | Key Biodegradation Product(s) |

|---|---|---|

| 2,6-Dinitrotoluene | Aerobic | 3-Methyl-4-nitrocatechol, 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | Anaerobic | Aminodinitrotoluenes (ADNTs), Diaminonitrotoluenes (DANTs), Triaminotoluene (TAT) annualreviews.org |

| Nitrobenzene | Anaerobic | Hydroxylamine, which rearranges to a hydroxylated compound annualreviews.org |

Aerobic and Anaerobic Degradation Processes

Abiotic Transformation Processes

Beyond microbial action, abiotic (non-biological) processes contribute to the transformation of nitroaromatic compounds in the environment.

Photolysis, or degradation by light, can be a significant transformation pathway for contaminants in sunlit surface waters. The effectiveness of direct photolysis depends on the compound's ability to absorb light at wavelengths present in the solar spectrum.

For many organic pollutants, including nitroaromatics, direct photolysis can be slow. However, the process can be greatly enhanced by photocatalysis, which involves a semiconductor catalyst like titanium dioxide (TiO₂). researchgate.netnih.gov When irradiated with UV light, TiO₂ generates highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic molecules. researchgate.net Studies on various organic compounds have shown that photocatalytic degradation can be significantly faster than direct photolysis. nih.govfrontiersin.org The degradation of 3,5-dinitrobenzamide (B1662146) via a UV/TiO₂ process has been noted, where an increase in the catalyst dosage enhanced decomposition up to a certain point. researchgate.net

Hydrolysis is a chemical reaction with water that can break down certain types of compounds. The susceptibility of this compound to hydrolysis would primarily involve the amide functional group (-CONH₂). Amide hydrolysis can occur under acidic or alkaline conditions, yielding a carboxylic acid (2-hydroxy-3,5-dinitrobenzoic acid) and ammonia. This process is analogous to the hydrolysis of nitriles, which can be converted to carboxylic acids under similar conditions. savemyexams.com The rate of hydrolysis is highly dependent on environmental pH and temperature. For some related compounds, such as the organoarsenical nitarsone, hydrolysis is noted as a potential degradation pathway, particularly in alkaline environments. smolecule.com

Photolysis and Photodegradation Mechanisms

Sorption and Mobility in Environmental Matrices

The transport and distribution of a chemical in the environment are governed by its interaction with soil, sediment, and organic matter, a process known as sorption. The mobility of nitroaromatic compounds can vary widely.

Compounds like TNT are known to be mobile within the environment, which allows for their potential transport into groundwater. nih.gov However, sorption processes can limit this mobility. The extent of sorption is influenced by the chemical's properties (such as its polarity and functional groups) and the characteristics of the environmental matrix (such as organic carbon content and clay mineralogy). Reversible sorption can occur through mechanisms like hydrogen bonding and ion exchange. nih.gov

Crucially, the degradation of nitroaromatic compounds can alter their mobility. For example, the reduction of nitro groups to amino groups, a common step in anaerobic biodegradation, has been shown to increase the likelihood of irreversible sorption to soil and sediment. nih.gov This suggests that while the parent compound, this compound, may exhibit some mobility, its degradation products could be more strongly bound to environmental matrices, reducing their bioavailability and transport.

Table 3: Factors Influencing the Environmental Mobility of Nitroaromatic Compounds

| Factor | Influence on Mobility | Rationale |

|---|---|---|

| Water Solubility | Increases mobility | Higher solubility facilitates transport in aqueous systems. |

| Sorption to Organic Matter | Decreases mobility | Hydrophobic compounds tend to bind to organic carbon in soil/sediment. nih.gov |

| Chemical Transformation | Variable | Degradation products may have different sorption properties. For instance, reduced amino-derivatives of TNT show increased sorption. nih.gov |

| Environmental pH | Variable | Can affect the charge of ionizable functional groups (like the hydroxyl and carboxyl groups), influencing sorption and solubility. |

Adsorption to Soil and Sediment Components

The adsorption of nitroaromatic compounds to soil and sediment is a critical process governing their mobility and bioavailability in the environment. While specific research on this compound is limited, the behavior of analogous nitroaromatic compounds provides significant insight into its likely interactions with soil and sediment components. The primary factors influencing the sorption of these compounds are the organic matter content of the soil, the type and amount of clay minerals, and the chemical properties of the compound itself. enviro.wikiicm.edu.pl

Nitroaromatic compounds, which are characterized by having at least one nitro group attached to an aromatic ring, can be adsorbed to soil and sediment through various mechanisms. enviro.wikiepa.gov Partitioning into soil organic matter is a significant mechanism, particularly for less polar nitroaromatics. enviro.wiki This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which relates the distribution of a chemical between organic carbon and water. For instance, nitroaromatic energetic materials like TNT and 2,4-DNT, which have octanol-water partitioning coefficients (Log Kow) between 1.64 and 2.00, tend to partition to soil organic matter. enviro.wiki This is reflected in their relatively high logKoc values. enviro.wiki

However, partitioning to organic carbon is not the sole adsorption mechanism. enviro.wiki Clay minerals, which are common components of the fine reactive fraction of soils, can strongly adsorb nitroaromatic compounds like TNT and 2,4-DNT. enviro.wiki The interaction between the electron-accepting nitroaromatic compounds and electron-donor groups on mineral surfaces can lead to strong binding. cdc.gov This effect is particularly pronounced with certain types of clay minerals and can be influenced by the exchangeable cations present. enviro.wikiicm.edu.pl For example, adsorption is often increased in the presence of potassium as an exchangeable cation. enviro.wiki The presence of organic and oxide coatings on soil clays (B1170129) can, however, decrease the adsorption by clays. enviro.wiki

The structural features of the nitroaromatic compound, such as the number and position of nitro groups and the presence of other functional groups like hydroxyl (-OH) and amide (-CONH2) in this compound, play a crucial role. These polar functional groups can engage in more specific interactions, such as hydrogen bonding and dipole-dipole interactions with soil components, potentially increasing adsorption beyond what would be predicted by hydrophobic partitioning alone. For some highly polar nitroaromatic compounds, these polar interactions with mineral surfaces may even be the predominant sorption driving force. researchgate.net

Investigations into various nitroaromatic compounds have shown that soil organic carbon content and cation exchange capacity (CEC) are good predictors of soil adsorption. enviro.wiki Column tests using soils with varying compositions of clay and organic matter have demonstrated different breakthrough curves for compounds like TNT, DNT, and DNB, indicating complex sorption phenomena, including competitive adsorption in multi-compound systems. witpress.com

Table 1: Soil Adsorption Coefficients for Selected Nitroaromatic Compounds

| Compound | Log Kow | Soil Organic Carbon Adsorption Coefficient (Koc) (L/kg) | Mobility in Soil | Source |

|---|---|---|---|---|

| 1,3-Dinitrobenzene (1,3-DNB) | 1.52 | 213.8 | Moderate | cdc.gov |

| 1,3,5-Trinitrobenzene (1,3,5-TNB) | 1.18 | 75.86 | High | cdc.gov |

| Trinitrotoluene (TNT) | 1.86 - 2.00 | 302 - 1096 (LogKoc 2.48-3.04) | Low to Moderate | enviro.wiki |

| 2,4-Dinitrotoluene (2,4-DNT) | 1.98 | - | - | enviro.wiki |

Environmental Partitioning Behavior

The environmental partitioning of a chemical describes its distribution among different environmental compartments such as air, water, soil, and biota. This behavior is governed by the chemical's physical and chemical properties, including its vapor pressure, water solubility, and partition coefficients like the octanol-water partition coefficient (Kow) and Henry's Law constant. For this compound, its partitioning behavior can be inferred from the known properties of similar nitroaromatic compounds.

Nitroaromatic compounds are generally synthetic and their release into the environment often leads to contamination of soil and groundwater. nih.gov The electron-withdrawing nature of the nitro group makes these compounds relatively resistant to oxidative degradation. nih.gov

The partitioning between the water column and sediment is largely influenced by the compound's adsorption characteristics. Simulation studies for 1,3-Dinitrobenzene (1,3-DNB), based on its octanol-water partition coefficient, predicted that over 99% would remain in the water column, with less than 1% adsorbing to suspended solids and sediment. cdc.gov For 1,3,5-Trinitrobenzene (1,3,5-TNB), which has an even lower Kow, an even greater proportion is expected to exist in the water column. cdc.gov Given that this compound possesses polar hydroxyl and amide groups, it is expected to have relatively high water solubility, suggesting it would primarily partition to the aqueous phase. However, its potential for hydrogen bonding could also lead to significant adsorption to organic matter and clays, complicating its distribution.

Volatilization from water or soil surfaces is another potential transport pathway. This is estimated using Henry's Law constant. For 1,3-DNB, the estimated Henry's Law constant (2.33x10⁻⁶ atm-m³/mol) suggests that volatilization from shallow soil or water is possible, but it would be a slow process from deep water bodies. cdc.gov In contrast, 1,3,5-TNB has a much lower estimated Henry's Law constant (3.08x10⁻⁹ atm-m³/mol), rendering it essentially nonvolatile. cdc.gov It is likely that this compound, with its polar functional groups, would have a very low vapor pressure and Henry's Law constant, and therefore would not be expected to partition significantly into the atmosphere.

Bioaccumulation potential is often indicated by the log Kow value. The calculated log Kow values for 1,3-DNB (1.52) and 1,3,5-TNB (1.18) suggest a low potential for bioaccumulation. cdc.gov An experimental bioconcentration factor (BCF) for 1,3-DNB in guppies was found to be 74.13, which is considered low. cdc.gov The polar nature of this compound would also suggest a low potential for bioaccumulation in organisms.

Table 2: Environmental Partitioning Data for Selected Nitroaromatic Analogues

| Compound | Log Kow | Henry's Law Constant (atm-m³/mol) | Bioconcentration Factor (BCF) (L/kg) | Primary Environmental Compartment(s) | Source |

|---|---|---|---|---|---|

| 1,3-Dinitrobenzene (1,3-DNB) | 1.52 | 2.33 x 10⁻⁶ | 74.13 | Water, Soil | cdc.gov |

| 1,3,5-Trinitrobenzene (1,3,5-TNB) | 1.18 | 3.08 x 10⁻⁹ | - | Water, Soil | cdc.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。